![molecular formula C18H16Br2N4 B14304360 (E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] CAS No. 114263-23-9](/img/structure/B14304360.png)
(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] is an organic compound characterized by its unique structure, which includes a cyclohexene ring and two 4-bromophenyl diazene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] typically involves the reaction of cyclohexene with 4-bromophenyl diazonium salts under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(I) chloride, and a solvent, such as acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene groups to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Eigenschaften
CAS-Nummer |
114263-23-9 |
|---|---|
Molekularformel |
C18H16Br2N4 |
Molekulargewicht |
448.2 g/mol |
IUPAC-Name |
(4-bromophenyl)-[2-[(4-bromophenyl)diazenyl]cyclohexen-1-yl]diazene |
InChI |
InChI=1S/C18H16Br2N4/c19-13-5-9-15(10-6-13)21-23-17-3-1-2-4-18(17)24-22-16-11-7-14(20)8-12-16/h5-12H,1-4H2 |
InChI-Schlüssel |
XRRQCEDUIQDVRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)N=NC2=CC=C(C=C2)Br)N=NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


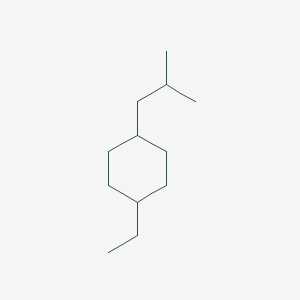
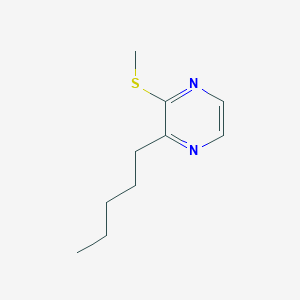
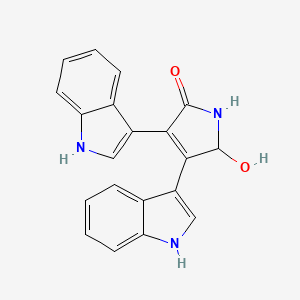
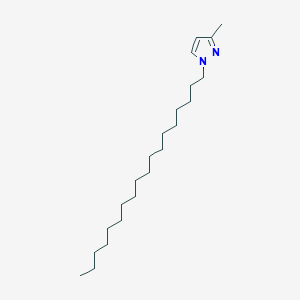

![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
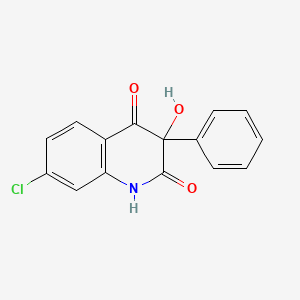
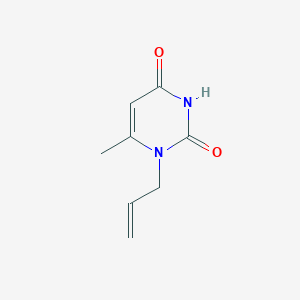
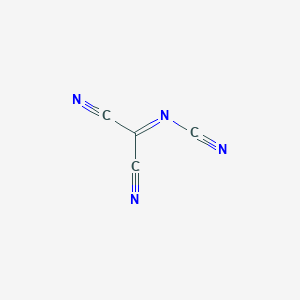
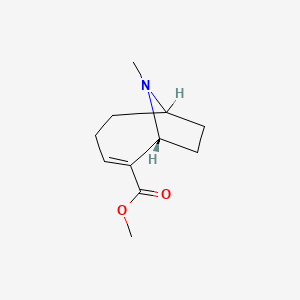


![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
